Tert-butyl[(2,7-dimethylocta-2,6-dien-1-YL)oxy]diphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl[(2,7-dimethylocta-2,6-dien-1-yl)oxy]diphenylsilane is a chemical compound known for its unique structure and potential applications in various fields. This compound features a tert-butyl group, a dimethylocta-dienyl moiety, and a diphenylsilane group, making it an interesting subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(2,7-dimethylocta-2,6-dien-1-yl)oxy]diphenylsilane typically involves the reaction of tert-butyl[(2,7-dimethylocta-2,6-dien-1-yl)oxy]chlorosilane with diphenylsilane in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl[(2,7-dimethylocta-2,6-dien-1-yl)oxy]diphenylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: The tert-butyl and diphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl[(2,7-dimethylocta-2,6-dien-1-yl)oxy]diphenylsilane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug delivery systems.
Industry: Utilized in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of tert-butyl[(2,7-dimethylocta-2,6-dien-1-yl)oxy]diphenylsilane involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl[(2,7-dimethylocta-2,6-dien-1-yl)oxy]chlorosilane
- Diphenylsilane
- Tert-butyl[(2,7-dimethylocta-2,6-dien-1-yl)oxy]trimethylsilane
Uniqueness
Tert-butyl[(2,7-dimethylocta-2,6-dien-1-yl)oxy]diphenylsilane is unique due to its combination of tert-butyl, dimethylocta-dienyl, and diphenylsilane groups. This unique structure imparts specific chemical and physical properties, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
493015-67-1 |
---|---|
Molekularformel |
C26H36OSi |
Molekulargewicht |
392.6 g/mol |
IUPAC-Name |
tert-butyl-(2,7-dimethylocta-2,6-dienoxy)-diphenylsilane |
InChI |
InChI=1S/C26H36OSi/c1-22(2)15-13-14-16-23(3)21-27-28(26(4,5)6,24-17-9-7-10-18-24)25-19-11-8-12-20-25/h7-12,15-20H,13-14,21H2,1-6H3 |
InChI-Schlüssel |
LRAZMQUVXNZODM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC=C(C)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.